6-bromo-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the observed biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For example, some indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus . The downstream effects of these interactions can include the inhibition of viral replication and the reduction of viral load .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
6-bromo-1-methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and other biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which influence its binding affinity and specificity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules at the molecular level. The compound binds to target enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . These binding interactions can result in conformational changes in the target biomolecules, thereby modulating their activity. Additionally, this compound can influence gene expression by binding to regulatory elements in the genome, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells . Additionally, it can influence the levels of specific metabolites, thereby affecting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological activity . Its localization is critical for its function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context .
Preparation Methods
The synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 1-methylindole-3-carboxylic acid. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . Industrial production methods often involve the use of palladium-catalyzed reactions to achieve the desired bromination .
Chemical Reactions Analysis
6-Bromo-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .
Comparison with Similar Compounds
6-Bromo-1-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-indole-3-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-Bromo-1H-indole: Similar structure but lacks the carboxylic acid group, which can influence its chemical properties and applications.
The presence of both the bromine atom and the carboxylic acid group in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
6-bromo-1-methylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUKAQJZFKJZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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